molecular formula C8H10BrNO B2789225 3-Bromo-5-propan-2-yl-1H-pyridin-2-one CAS No. 2503204-36-0

3-Bromo-5-propan-2-yl-1H-pyridin-2-one

Cat. No.: B2789225
CAS No.: 2503204-36-0
M. Wt: 216.078
InChI Key: JPYCZTKVYQNZMU-UHFFFAOYSA-N
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Description

3-Bromo-5-propan-2-yl-1H-pyridin-2-one is a brominated pyridin-2-one derivative offered as a valuable chemical intermediate for research and development. The pyridin-2-one scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a bioisostere for amides and pyridines, and to serve as both a hydrogen bond donor and acceptor . This makes it a versatile building block in fragment-based drug design and for targeting enzyme active sites, such as the hinge region of various kinases . The bromine atom at the 3-position of the ring provides a reactive handle for further functionalization via cross-coupling reactions, such as the Suzuki reaction, enabling the exploration of structure-activity relationships (SAR) . The propan-2-yl (isopropyl) substituent can be used to modulate the compound's lipophilicity and steric profile. Researchers utilize this scaffold in the synthesis of compounds for various biological investigations, including the development of potential analgesic agents . As a solid, this compound should be stored in an inert atmosphere at room temperature. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-bromo-5-propan-2-yl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5(2)6-3-7(9)8(11)10-4-6/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYCZTKVYQNZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC(=O)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-propan-2-yl-1H-pyridin-2-one typically involves the bromination of a pyridinone precursor. One common method is the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of ethyl acetate in a one-pot tandem cyclization/bromination reaction with TBHP, which promotes the cyclization to form imidazopyridines .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar synthetic routes as described above. The choice of solvents and reagents can vary depending on the desired yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-propan-2-yl-1H-pyridin-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while cyclization reactions can produce imidazopyridines or other heterocyclic compounds .

Scientific Research Applications

3-Bromo-5-propan-2-yl-1H-pyridin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-propan-2-yl-1H-pyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the pyridinone ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Comparisons :

  • 5-Bromo-1-isopropylpyridin-2(1H)-one (CAS: 851087-08-6, C₈H₁₀BrNO): While sharing the bromo-pyridinone core and isopropyl group, the substituents are positioned differently: bromine at position 5 and isopropyl on the nitrogen (1-position). This alters the electron density distribution, making the nitrogen-substituted derivative less acidic than the target compound .
  • 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (CAS: 1215205-35-8, C₇H₅BrF₃NO): The trifluoromethyl group at position 5 is strongly electron-withdrawing, contrasting with the electron-donating isopropyl group in the target compound. This results in a lower pKa (-4.78 vs. estimated ~2–3 for the target) and higher reactivity in electrophilic substitutions .

Functional Group Variations

Amino-Substituted Derivatives:

  • 3-Amino-5-bromopyridin-2(1H)-one (CAS: 98786-86-8, C₅H₅BrN₂O): The amino group at position 3 increases electron density, enhancing nucleophilic reactivity compared to the bromo-isopropyl derivative. This compound is more soluble in polar solvents due to hydrogen bonding .

Halogenated Derivatives :

  • 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (CAS: 1352152-46-5, C₆H₅BrFNO): Fluorine’s electronegativity induces a dipole, increasing oxidative stability but reducing solubility in nonpolar media compared to the isopropyl-substituted target compound .

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1.

Table 1. Physicochemical Properties of Selected Brominated Pyridinones

Compound Name Molecular Formula Molecular Weight Substituents (Positions) pKa Boiling Point (°C) Density (g/cm³)
3-Bromo-5-propan-2-yl-1H-pyridin-2-one C₈H₁₀BrNO 216.08 Br (3), iPr (5) ~2–3* N/A 1.2–1.4*
5-Bromo-1-isopropylpyridin-2(1H)-one C₈H₁₀BrNO 216.08 Br (5), iPr (1) ~4–5 N/A 1.15–1.25*
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one C₇H₅BrF₃NO 256.02 Br (3), CF₃ (5) -4.78 234.2 1.777
5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one C₆H₆BrNO₂ 204.02 Br (5), CH₂OH (3) ~1–2 N/A N/A

*Estimated based on analogous structures.

Biological Activity

3-Bromo-5-propan-2-yl-1H-pyridin-2-one is a pyridinone derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a bromine substituent at the third position and a propan-2-yl group at the fifth position of the pyridinone ring, which influences its chemical reactivity and biological interactions.

The compound is classified as a white solid, soluble in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and ethanol. The presence of the bromine atom and the propan-2-yl group plays a critical role in its reactivity and biological function.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions. The pyridinone structure is known to mimic biologically active molecules, making it a candidate for enzyme inhibition studies.

Antimicrobial Activity

Research indicates that derivatives of pyridinones, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar compounds showed effective inhibition against various bacterial strains, suggesting that this compound may possess comparable activity.

CompoundActivityMIC (mg/mL)Target Organisms
This compoundAntibacterial<0.025S. aureus, E. coli
5-bromo derivativesAntifungal0.0039C. albicans

Enzyme Inhibition

The structural characteristics of this compound suggest potential as an enzyme inhibitor. Studies have shown that similar compounds can inhibit enzymes involved in metabolic pathways and signal transduction, which could be explored further for therapeutic purposes.

Case Study 1: Anti-Thrombolytic Activity

In a comparative study on pyridine derivatives, it was found that certain structural modifications led to enhanced anti-thrombolytic activity. For instance, compounds with halogen substitutions demonstrated varying levels of efficacy against clot formation in human blood.

Case Study 2: Antiparasitic Activity

Research on related pyridine derivatives has demonstrated antiparasitic effects, indicating that structural similarities may allow for the exploration of this compound in treating parasitic infections.

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of pyridinone precursors. Various synthetic routes have been developed to optimize yield and purity, including methods utilizing palladium-catalyzed reactions.

Synthetic Pathways

Synthesis MethodDescription
BrominationReaction with α-bromoketones under controlled conditions
Suzuki CouplingCoupling with arylboronic acids to form novel derivatives

Q & A

What are the common synthetic routes for 3-Bromo-5-propan-2-yl-1H-pyridin-2-one, and how can reaction conditions be optimized for high yield?

Basic Research Question
The synthesis of brominated pyridinone derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example, bromine substituents on pyridinones can be introduced via bromination of precursor pyridinones or through Suzuki-Miyaura coupling using boronic acids . Optimization of reaction conditions (e.g., temperature, catalyst loading, solvent polarity) can be systematically evaluated using Design of Experiments (DoE) methodologies. For instance, microwave-assisted synthesis has been shown to enhance reaction efficiency in analogous brominated pyridinones . Characterization of intermediates via 1H^1H-NMR and HPLC ensures purity and structural fidelity .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, X-ray crystallography) for this compound derivatives?

Advanced Research Question
Discrepancies in spectroscopic data often arise from conformational flexibility or crystallographic twinning. For crystallographic ambiguities, SHELXL refinement software can model disorder or anisotropic displacement parameters . Comparative analysis with structurally similar compounds, such as 3-Bromo-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-30-7), provides insights into substituent effects on bond angles and torsion angles . High-resolution mass spectrometry (HRMS) and 13C^{13}C-NMR DEPT experiments further validate molecular connectivity .

What strategies improve the regioselectivity of functionalization reactions at the 3-bromo position of 5-propan-2-yl-pyridin-2-one scaffolds?

Advanced Research Question
Regioselective functionalization requires careful control of electronic and steric factors. Computational tools like density functional theory (DFT) predict reactivity by analyzing frontier molecular orbitals (e.g., HOMO/LUMO distribution). For example, electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position can direct nucleophilic attack to the 3-bromo site in related compounds . Experimental validation via kinetic studies under varying pH and temperature conditions can refine selectivity .

How do steric and electronic effects of the 5-propan-2-yl group influence the biological activity of 3-bromo-pyridin-2-one derivatives?

Advanced Research Question
The 5-propan-2-yl group introduces steric bulk, potentially hindering interactions with biological targets. Comparative studies with analogs like 5-fluoro-1-methylpyridin-2-one (CAS 1352152-46-5) reveal that substituent polarity impacts solubility and binding affinity . In vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking simulations quantify these effects. For instance, bulkier substituents may reduce membrane permeability but enhance target specificity .

What methodologies are recommended for analyzing degradation products of this compound under acidic or oxidative conditions?

Advanced Research Question
Forced degradation studies under ICH guidelines (e.g., 0.1 M HCl, 3% H2 _2O2_2) identify major degradation pathways. Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) detects hydrolyzed or oxidized products. For example, debromination or ring-opening products observed in related compounds like 5-bromo-2-methoxy-3-methylpyridine (CAS 22591176) can guide stability testing protocols . Accelerated stability chambers (40°C/75% RH) provide shelf-life predictions .

How can researchers address challenges in crystallizing this compound for structural elucidation?

Advanced Research Question
Crystallization challenges often stem from conformational flexibility. Co-crystallization with co-formers (e.g., carboxylic acids) or use of mixed solvents (e.g., DCM/hexane) improves crystal lattice formation. For refractory cases, microcrystal electron microscopy (MicroED) or synchrotron X-ray sources enhance diffraction quality . Structural analogs like 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one (CAS 381248-06-2) demonstrate the utility of halogen bonding in stabilizing crystal packing .

What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for SNAr. Natural bond orbital (NBO) analysis identifies charge distribution at the bromine site, while solvent effects are incorporated via polarizable continuum models (PCM) . Experimental validation using kinetic isotope effects (KIE) or Hammett plots correlates computational predictions with empirical data .

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